Cas no 1289385-13-2 (4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride)
4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride
- 4-Chloro-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride
- SBB075545
- 4-chloro-6-(3-methylpiperazinyl)pyrimidine, chloride
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- Inchi: 1S/C9H13ClN4.ClH/c1-7-5-14(3-2-11-7)9-4-8(10)12-6-13-9;/h4,6-7,11H,2-3,5H2,1H3;1H
- InChI Key: LBRVKEZPLDMFPU-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC=N1)N1CCNC(C)C1.Cl
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 190
- Topological Polar Surface Area: 41
4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 090192-500mg |
4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride |
1289385-13-2 | 500mg |
£320.00 | 2022-03-01 | ||
| Chemenu | CM370701-1g |
4-Chloro-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride |
1289385-13-2 | 95%+ | 1g |
$705 | 2023-02-03 |
4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride
4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine Hydrochloride: A Comprehensive Overview
4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride (CAS No. 1289385-13-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as 4-Chloro-6-(3-methylpiperazin-1-yl)pyrimidine hydrochloride, is a derivative of pyrimidine, a fundamental heterocyclic compound that plays a crucial role in various biological processes. The introduction of the 4-chloro and 3-methylpiperazin-1-yl substituents imparts unique chemical and biological properties, making it an intriguing candidate for drug development.
The chemical structure of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride consists of a pyrimidine core with a chlorine atom at the 4-position and a 3-methylpiperazin-1-yl group at the 6-position. The presence of these functional groups significantly influences the compound's solubility, stability, and reactivity. The hydrochloride salt form enhances its water solubility, making it more suitable for pharmaceutical formulations.
In recent years, 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride has garnered attention due to its potential therapeutic applications. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in disease pathways. For instance, research published in the Journal of Medicinal Chemistry demonstrated that 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride effectively inhibits the activity of specific kinases, which are key enzymes implicated in cancer progression and inflammatory diseases.
The pharmacological profile of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride has been extensively studied in both in vitro and in vivo models. In vitro assays have revealed its ability to selectively target and inhibit specific protein kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These findings suggest that the compound could be a promising lead for the development of novel anticancer agents.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These trials are crucial for understanding the compound's behavior in human subjects and for identifying any potential side effects or interactions with other medications.
Beyond its potential as an anticancer agent, 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride has also shown promise in treating other conditions. For example, studies have explored its use in managing neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate specific neurotransmitter systems makes it a valuable candidate for further investigation in these areas.
The synthesis of 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride involves several well-established chemical reactions. One common synthetic route involves the reaction of 4-chloropyrimidinone with 3-methylpiperazine under appropriate conditions to form the desired product. The subsequent conversion to the hydrochloride salt is achieved through treatment with hydrogen chloride gas or a concentrated solution of hydrochloric acid. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.
In conclusion, 4-Chloro-6-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride (CAS No. 1289385-13-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activity make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and pave the way for its use in treating various diseases.
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